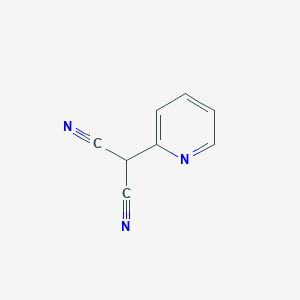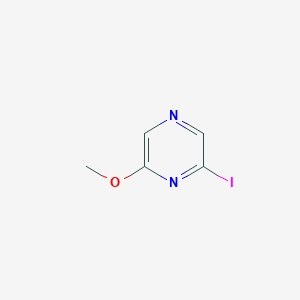![molecular formula C24H21NO3 B1313128 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 146803-43-2](/img/structure/B1313128.png)
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is a synthetic organic compound known for its applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorenylmethyl group and a phenylpropanoyl moiety. It is often used in the synthesis of peptides and other organic molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate typically involves the following steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced through a reaction involving fluorene and a suitable alkylating agent under basic conditions.
Coupling with Phenylpropanoyl Moiety: The fluorenylmethyl intermediate is then coupled with a phenylpropanoyl derivative. This step often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Carbamate Formation: The final step involves the formation of the carbamate linkage, typically achieved by reacting the intermediate with an isocyanate or a carbamoyl chloride under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropanoyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The fluorenylmethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is widely used in:
Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by protecting reactive functional groups.
Biology: It is used in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.
Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the synthesis of fine chemicals and pharmaceuticals, where precise control over molecular structure is required.
Mécanisme D'action
The mechanism by which 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate exerts its effects involves its ability to form stable covalent bonds with target molecules. This stability allows it to act as a protecting group in peptide synthesis, preventing unwanted side reactions. The molecular targets and pathways involved include interactions with amino acids and enzymes, where it can modulate activity by blocking or modifying active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
Compared to these similar compounds, 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate is unique due to its specific phenylpropanoyl moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions, such as in peptide synthesis and drug development.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,15,18,23H,14,16H2,(H,25,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFQLPJNOITCL-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177192 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146803-43-2 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146803-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)





![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)





